molecular formula C21H25N3O3 B6792261 N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide

N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide

Cat. No.: B6792261
M. Wt: 367.4 g/mol
InChI Key: SMOCGGBIWMJXRG-UHFFFAOYSA-N
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Description

N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide is a complex organic compound that combines the structural features of adamantane and benzodiazepine Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives Benzodiazepines, on the other hand, are well-known for their pharmacological activities, particularly in the central nervous system

Properties

IUPAC Name

N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-19-10-23-21(27)16-2-1-13(8-18(16)24-19)20(26)22-9-17-14-4-11-3-12(6-14)7-15(17)5-11/h1-2,8,11-12,14-15,17H,3-7,9-10H2,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOCGGBIWMJXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CNC(=O)C4=CC5=C(C=C4)C(=O)NCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Synthesis of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable dicarbonyl compound, such as glyoxal or diketones.

    Coupling of the Adamantylmethyl and Benzodiazepine Moieties: The final step involves coupling the adamantylmethyl intermediate with the benzodiazepine core. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantylmethyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The benzodiazepine core can be reduced to form dihydro or tetrahydro derivatives, which may have different pharmacological properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core, to introduce various substituents that can modulate its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantylmethyl group can yield adamantylmethyl alcohol or adamantylmethyl ketone, while reduction of the benzodiazepine core can yield dihydrobenzodiazepine derivatives.

Scientific Research Applications

N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmacological activities.

    Biology: Its unique structure makes it a valuable tool for studying the interactions between adamantane and benzodiazepine derivatives with biological targets.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of central nervous system disorders, due to the known activities of benzodiazepine derivatives.

    Industry: The rigid structure of the adamantyl group can impart desirable physical properties to materials, making this compound useful in the development of advanced materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism of action of N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide is likely to involve interactions with specific molecular targets, such as receptors or enzymes, in the central nervous system. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The adamantylmethyl group may enhance the compound’s lipophilicity, improving its ability to cross the blood-brain barrier and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(adamantylmethyl)-benzodiazepine derivatives: These compounds share the adamantylmethyl and benzodiazepine moieties but may have different substituents that modulate their activity.

    Adamantane derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but lack the benzodiazepine moiety.

    Benzodiazepine derivatives: Compounds such as diazepam and lorazepam, which are widely used as anxiolytics and sedatives, share the benzodiazepine core but lack the adamantylmethyl group.

Uniqueness

The uniqueness of N-(2-adamantylmethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepine-8-carboxamide lies in the combination of the adamantylmethyl and benzodiazepine moieties, which imparts a unique set of physical, chemical, and pharmacological properties. This combination allows for the exploration of new therapeutic applications and the development of advanced materials with specific properties.

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